![molecular formula C12H10ClFN4O B2944299 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2177060-47-6](/img/structure/B2944299.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
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Overview
Description
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a novel organic molecule. It is a type of 1,2,3-triazole β-lactam conjugate , which are known for their antimicrobial properties . These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of similar triazole β-lactam conjugates has been described in the literature . The β-lactam compounds were prepared using a cycloaddition strategy and propargylated at N-1 to afford the desired compounds . A copper-catalyzed click reaction of these β-lactams with different aryl azides provided the 1,2,3-triazole conjugates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring and a β-lactam ring . The exact structure would need to be confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H NMR) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition and propargylation reactions . The copper-catalyzed click reaction is a key step in the formation of the 1,2,3-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. For similar compounds, properties such as melting point, yield, and spectroscopic data (FTIR, ^1H NMR) have been reported .Scientific Research Applications
Antitumor Activity
Imidazole derivatives have gained attention for their potential as antitumor agents. Researchers have synthesized related compounds, such as 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which were evaluated for their antitumor potential against various cell lines . Investigating the antitumor effects of our compound could provide valuable insights for cancer therapy.
Antibacterial and Antifungal Properties
Imidazole derivatives often exhibit antibacterial and antifungal activities. Researchers have reported that certain 1,3-diazole derivatives possess bactericidal and antifungal properties . Exploring the antimicrobial potential of our compound could contribute to combating infectious diseases.
Other Applications
Beyond the mentioned fields, imidazole derivatives have been explored for their antipyretic, antidiabetic, and anti-allergic properties. Investigating these aspects for our compound could reveal additional therapeutic applications.
Mechanism of Action
Azetidines
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Benzoyl Compounds
The benzoyl group is a common feature in many pharmacologically active compounds . It can interact with various biological targets, influencing the activity of the compound .
Fluorinated Compounds
The presence of a fluorine atom can significantly influence the properties of a compound, including its reactivity, stability, and lipophilicity. This can affect how the compound interacts with its target, its pharmacokinetics, and its overall biological activity .
Future Directions
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDNYDKGJYQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone |
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